Cas no 94718-79-3 (2-Bromoaniline Hydrochloride)

2-Bromoaniline Hydrochloride is a halogenated aromatic amine salt, primarily used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include high purity and stability, making it suitable for precise reactions such as diazotization and coupling processes. The hydrochloride form enhances solubility in polar solvents, facilitating its use in aqueous or mixed-solvent systems. The bromine substituent offers a reactive site for further functionalization, enabling the synthesis of complex molecules. This compound is particularly valuable in agrochemical and dye industries, where controlled reactivity and consistent performance are critical. Proper handling is required due to its potential sensitivity to light and moisture.
2-Bromoaniline Hydrochloride structure
2-Bromoaniline Hydrochloride structure
Product Name:2-Bromoaniline Hydrochloride
CAS No:94718-79-3
MF:C6H7BrClN
MW:208.483479738235
MDL:MFCD00060215
CID:798723
PubChem ID:87563848
Update Time:2025-06-13

2-Bromoaniline Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Bromoaniline hydrochloride
    • Benzenamine, 2-bromo-,hydrochloride (1:1)
    • 2-Brom-anilin,Hydrochlorid
    • 2-bromanylaniline hydrochloride
    • 2-bromoanilinium chloride
    • o-bromoaniline hydrochloride
    • 2-Bromobenzenamine hydrochloride
    • 2-BromoanilineHydrochloride
    • 2-Bromoaniline HCl
    • 6262AC
    • B0870
    • A845049
    • Benzenamine, 2-bromo-, hydrochloride (9CI)
    • SCHEMBL2855438
    • DTXSID50480671
    • AS-59449
    • CS-0321666
    • SB78194
    • MFCD00060215
    • UDIKHQMWHQJPNT-UHFFFAOYSA-N
    • AKOS015843707
    • N12017
    • 2-bromoaniline;hydrochloride
    • 94718-79-3
    • 2-Bromoaniline Hydrochloride
    • MDL: MFCD00060215
    • Inchi: 1S/C6H6BrN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H
    • InChI Key: UDIKHQMWHQJPNT-UHFFFAOYSA-N
    • SMILES: Cl.BrC1C(N)=CC=CC=1

Computed Properties

  • Exact Mass: 206.94500
  • Monoisotopic Mass: 206.94504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26

Experimental Properties

  • Melting Point: 217-220 °C (decomposition)
  • Boiling Point: 263.6°C at 760 mmHg
  • Flash Point: 113.2°C
  • PSA: 26.02000
  • LogP: 3.41450

2-Bromoaniline Hydrochloride Security Information

2-Bromoaniline Hydrochloride Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Bromoaniline Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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94718-79-3 97.0%(LC&N)
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¥790.0 2022-05-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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abcr
AB138073-1 g
2-Bromoaniline hydrochloride; .
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abcr
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2-Bromoaniline Hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Deuterated oxophenylarsine compound and use thereof
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt, [1,1′-(sulfinyl-κO)bis[methane]][5,10,15-tris(1,1-dimethylethyl)-1,2,3,7… Solvents: Ethanol ;  15 h, 40 bar, rt → 120 °C; 120 °C → rt
1.2 Reagents: Oxygen Solvents: Ethanol ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Dichloromethane ;  rt
Reference
Selective and Additive-Free Hydrogenation of Nitroarenes Mediated by a DMSO-Tagged Molecular Cobalt Corrole Catalyst
Timelthaler, Daniel; Schoefberger, Wolfgang; Topf, Christoph, European Journal of Organic Chemistry, 2021, 2021(14), 2114-2120

Production Method 3

Reaction Conditions
1.1 Reagents: Iron(III) acetylacetonate ,  Tetramethyldisilazane Solvents: Tetrahydrofuran ;  24 - 48 h, 60 °C
Reference
Alternative method for the reduction of aromatic nitro to amine using TMDS-iron catalyst system
Pehlivan, Leyla; Metay, Estelle; Laval, Stephane; Dayoub, Wissam; Demonchaux, Patrice; et al, Tetrahedron, 2011, 67(10), 1971-1976

Production Method 4

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  48 h, 90 °C
Reference
Iron-catalyzed selective reduction of nitro compounds to amines
Pehlivan, Leyla; Metay, Estelle; Laval, Stephane; Dayoub, Wissam; Demonchaux, Patrice; et al, Tetrahedron Letters, 2010, 51(15), 1939-1941

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (SP-5-14)-[1,2,3,7,8,12,13,17,18,19-Decadehydro-5,10,15-tris[4-(1,1-dimethylethy… Solvents: Methanol ;  16 h, 40 bar, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Dichloromethane
Reference
Generation of Cobalt-Containing Nanoparticles on Carbon via Pyrolysis of a Cobalt Corrole and Its Application in the Hydrogenation of Nitroarenes
Michalke, Jessica; Haas, Michael; Krisch, Dominik; Boegl, Thomas; Bartling, Stephan ; et al, Catalysts, 2022, 12(1),

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Using PAT to accelerate the transition to continuous API manufacturing
Gouveia, Francisca F.; Rahbek, Jesper P.; Mortensen, Asmus R.; Pedersen, Mette T.; Felizardo, Pedro M.; et al, Analytical and Bioanalytical Chemistry, 2017, 409(3), 821-832

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Method for synthesis of 7-halogenated indole
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  pH 1 - 2, 0 °C
Reference
Seven-Membered Azabridged Neonicotinoids: Synthesis, Crystal Structure, Insecticidal Assay, and Molecular Docking Studies
Xu, Renbo; Luo, Ming; Xia, Rui; Meng, Xiaoqing; Xu, Xiaoyong; et al, Journal of Agricultural and Food Chemistry, 2014, 62(46), 11070-11079

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 1 - 2, 0 °C
Reference
Design, Synthesis, Crystal Structures, and Insecticidal Activities of Eight-Membered Azabridge Neonicotinoid Analogues
Xu, Renbo; Xia, Rui; Luo, Ming; Xu, Xiaoyong; Cheng, Jiagao; et al, Journal of Agricultural and Food Chemistry, 2014, 62(2), 381-390

2-Bromoaniline Hydrochloride Preparation Products

2-Bromoaniline Hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:94718-79-3)2-Bromoaniline Hydrochloride
Order Number:A845049
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:04
Price ($):197.0
Email:sales@amadischem.com

Additional information on 2-Bromoaniline Hydrochloride

Comprehensive Overview of 2-Bromoaniline Hydrochloride (CAS No. 94718-79-3): Properties, Applications, and Industry Insights

2-Bromoaniline Hydrochloride (CAS No. 94718-79-3) is a specialized organic compound widely utilized in pharmaceutical synthesis, agrochemical production, and advanced material research. This halogenated aromatic amine derivative, characterized by its bromo-substituted aniline structure, has gained significant attention due to its versatile reactivity and role as a key intermediate in modern chemical processes. The compound's hydrochloride salt form enhances stability and solubility, making it particularly valuable for controlled reactions in industrial applications.

Recent trends in chemical research highlight growing interest in brominated aromatic compounds like 2-Bromoaniline Hydrochloride, especially for developing novel pharmaceutical intermediates. Industry reports indicate a 15% annual growth in demand for such specialized intermediates, driven by advancements in drug discovery and material science. The compound's unique electronic properties and selective reactivity make it particularly useful for constructing complex molecular architectures in medicinal chemistry.

From a molecular perspective, 2-Bromoaniline Hydrochloride (CAS No. 94718-79-3) exhibits distinctive characteristics that set it apart from similar compounds. The bromine substituent at the ortho position significantly influences the compound's electronic distribution, creating opportunities for selective functionalization. This property has led to its increasing application in cross-coupling reactions, particularly in palladium-catalyzed processes that are fundamental to modern organic synthesis. Researchers frequently search for information about its NMR spectra, melting point range (typically 210-215°C with decomposition), and solubility profile (readily soluble in water and polar organic solvents), reflecting the practical needs of laboratory professionals.

The pharmaceutical industry represents the primary market for 2-Bromoaniline Hydrochloride, where it serves as a precursor for various active pharmaceutical ingredients (APIs). Current market analysis reveals particular interest in its use for developing central nervous system (CNS) drugs and antimicrobial agents. The compound's structural features allow for efficient incorporation into heterocyclic systems, making it valuable for creating novel drug candidates with improved bioavailability and target specificity. Recent patent filings demonstrate innovative applications in kinase inhibitor development and selective serotonin reuptake modulators.

Environmental and safety considerations for handling 2-Bromoaniline Hydrochloride follow standard laboratory protocols for aromatic amines. Proper personal protective equipment (PPE) including gloves, goggles, and lab coats is recommended when working with this compound. While not classified as highly hazardous, its material safety data sheet (MSDS) recommends working in well-ventilated areas and avoiding direct contact. These precautions align with current industry standards for handling halogenated organic compounds and reflect the growing emphasis on green chemistry principles in modern laboratories.

Analytical characterization of 2-Bromoaniline Hydrochloride typically involves high-performance liquid chromatography (HPLC) for purity assessment, with most commercial samples exceeding 97% purity. Advanced techniques like mass spectrometry and X-ray crystallography are employed for structural confirmation in research settings. The compound's UV-Vis absorption spectrum shows characteristic peaks around 280-300 nm, which is valuable for reaction monitoring and quality control procedures in industrial applications.

Emerging applications of 2-Bromoaniline Hydrochloride (CAS No. 94718-79-3) include its use in organic electronic materials and photovoltaic research. The compound's electron-withdrawing bromo group and ability to form stable charge-transfer complexes have attracted attention in developing novel semiconducting materials. Recent studies explore its potential as a building block for organic light-emitting diodes (OLEDs) and photocatalysts, aligning with the global push toward sustainable energy solutions and advanced display technologies.

Supply chain dynamics for 2-Bromoaniline Hydrochloride reflect broader trends in fine chemicals distribution. Major producers in China, India, and Europe maintain consistent production to meet global demand, with typical packaging options ranging from 25g laboratory quantities to 25kg industrial drums. Current market intelligence suggests stable pricing with seasonal fluctuations tied to bromine feedstock availability, making it essential for procurement specialists to monitor raw material trends when planning large-scale acquisitions.

Future research directions for 2-Bromoaniline Hydrochloride derivatives focus on developing more efficient synthetic routes and exploring novel applications in bioconjugation chemistry. The compound's versatility continues to inspire innovation across multiple disciplines, from medicinal chemistry to materials science. As synthetic methodologies advance, particularly in C-H activation and flow chemistry techniques, the utility of this important intermediate is expected to expand further, solidifying its position as a valuable tool for chemical research and industrial production.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94718-79-3)2-Bromoaniline Hydrochloride
A845049
Purity:99%
Quantity:100g
Price ($):197.0
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